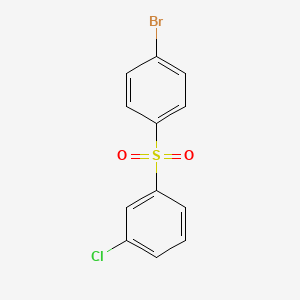

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

Descripción general

Descripción

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is an organosulfur compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a chlorobenzene moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene typically involves the sulfonylation of 4-bromophenyl compounds with chlorobenzene derivatives. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-chlorobenzene in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine substituents undergo substitution under specific conditions:

-

Bromine substitution : Activated by the sulfonyl group's electron-withdrawing effect, enabling reactions with strong nucleophiles (e.g., amines, alkoxides).

-

Chlorine substitution : Less reactive due to steric hindrance from the adjacent sulfonyl group but feasible under high-temperature or catalytic conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings:

-

Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids.

-

Buchwald-Hartwig Amination : Yields aryl amines via C–N bond formation.

| Reaction | Catalytic System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 78–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene | 65–72 |

Electrophilic Aromatic Substitution (EAS)

The sulfonyl group deactivates the benzene rings, limiting EAS reactivity. Nitration and sulfonation require forcing conditions:

| Reaction | Reagents/Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 120°C | Meta to sulfonyl group |

| Halogenation | Cl₂, FeCl₃, 80°C | Para to existing Cl/Br |

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the sulfonyl group to a thioether (C–S–C).

-

Oxidation : Stable under standard oxidizing agents (e.g., KMnO₄, CrO₃).

| Process | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → 25°C | 1-((4-Br-phenyl)thio)-3-Cl-benzene |

| Oxidation | H₂O₂, AcOH, 60°C | No reaction (stable) |

Coordination Chemistry

The sulfonyl oxygen atoms weakly coordinate to transition metals, enabling use in ligand design:

| Metal | Complex Type | Application |

|---|---|---|

| Rh(I) | [Rh(COD)(sulfone)]PF₆ | Catalytic annulation |

| Pd(II) | PdCl₂(sulfone)₂ | Cross-coupling precursors |

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing SO₂ and halogenated byproducts.

-

Photolysis : UV light induces homolytic cleavage of C–Br bonds, forming aryl radicals.

Key Limitations and Research Gaps

-

Direct experimental data on this compound’s reactivity remain sparse; most insights derive from diaryl sulfone analogs.

-

Catalytic systems for selective functionalization (e.g., asymmetric synthesis) are underdeveloped.

-

Environmental fate studies (e.g., biodegradation pathways) are absent in the literature .

Aplicaciones Científicas De Investigación

Synthetic Applications

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its sulfonyl group enhances its reactivity, allowing it to engage in nucleophilic substitutions and cross-coupling reactions.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of several pharmaceutical agents. For example, it serves as a precursor in the production of ramelteon, a sleep aid, through a multi-step synthesis involving palladium-catalyzed cross-coupling reactions .

Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions have been extensively studied using this compound. It can react with amines to form anilines, which are crucial building blocks in drug development . The versatility of these reactions allows for the incorporation of various functional groups, leading to diverse pharmaceutical candidates.

Case Study 1: Antitumor Agents

Research has highlighted the effectiveness of sulfonyl derivatives, including this compound, in developing antitumor agents. The compound was used to synthesize a series of substituted imidazoles that exhibited significant antiproliferative activity against cancer cell lines .

| Compound | Yield (%) | Activity |

|---|---|---|

| Imidazole Derivative A | 91% | High |

| Imidazole Derivative B | 96% | Moderate |

Case Study 2: Green Chemistry Approaches

Recent studies have explored environmentally friendly methods for synthesizing N-sulfonyl amidines using this compound. The direct reaction with amines and sulfonyl azides under mild conditions demonstrated high efficiency and selectivity, showcasing its potential in sustainable chemistry practices .

Mecanismo De Acción

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene in biological systems involves its interaction with cellular components. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the bromophenyl and chlorobenzene moieties can interact with lipid membranes, affecting cell permeability and function .

Comparación Con Compuestos Similares

- 4-Bromobenzenesulfonyl chloride

- 3-Chlorobenzenesulfonyl chloride

- 4-Bromophenylsulfonamide

Comparison: 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .

Actividad Biológica

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, also known as B1626205, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorobenzene ring and a bromophenyl moiety. The presence of these functional groups contributes to its biological activity by influencing solubility, binding affinity, and metabolic stability.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : The sulfonamide group is known for its ability to interact with enzymes, potentially leading to inhibition of specific pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, a study involving a library of compounds with sulfonamide moieties showed promising results against pancreatic cancer cell lines. The modifications in the phenylacetamide moiety led to enhanced cytotoxicity in some derivatives, suggesting structure-activity relationships (SAR) that could be applicable to this compound .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| B1626205 | TBD | TBD |

| TASIN-1 | 25 | Colon |

| TASIN-2 | 3.2 | Colon |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially disrupting critical cellular processes. The sulfonamide group may enhance binding affinity to target proteins, leading to inhibition of their activity .

Enzyme Interaction Studies

Investigations into enzyme interactions have revealed that compounds with similar structures can effectively inhibit key enzymes involved in cancer metabolism. For example, sulfonamides have been shown to interact with carbonic anhydrase and other targets, which could be relevant for therapeutic applications .

Comparative Analysis

A comparative analysis of various arylsulfonamides indicates that electron-withdrawing groups at specific positions enhance the antiproliferative activity. For instance, compounds with para-substituents like -CF3 or -NO2 demonstrated increased potency compared to unsubstituted analogs .

| Substituent | Activity Level |

|---|---|

| -H | Low |

| -CF3 | High |

| -NO2 | Moderate |

| -Br | Variable |

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURBGZSWFBKSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463901 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331765-58-3 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.